N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
The compound N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide features a benzo[b][1,4]thiazepin core, a seven-membered heterocyclic ring containing sulfur and nitrogen. Key structural attributes include:
- 2-methyl group: Enhances steric bulk and modulates electronic properties.
- Acetamide linkage: Connects the heterocycle to a 3-fluorophenyl substituent, which may influence lipophilicity and target binding.
The molecular formula is C₁₈H₁₅FN₂O₂S (calculated molecular weight: ~342.39 g/mol).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-12-9-18(23)21(15-7-2-3-8-16(15)24-12)11-17(22)20-14-6-4-5-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPPFLMPXWOUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazepine ring and a fluorophenyl group. Its molecular formula is . The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the thiazepine moiety. While specific synthetic routes for this compound are not detailed in the provided sources, similar compounds have been synthesized using methods such as condensation reactions and cyclization with isocyanates .
Biological Activity Overview
Research indicates that derivatives of thiazepine compounds exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Some thiazepine derivatives have shown promising antibacterial and antifungal properties. For instance, compounds related to benzothiazoles have demonstrated significant in vitro effects against various pathogens .
- Antidiabetic Properties : Certain thiazepine derivatives have been reported to exhibit antidiabetic activity, attributed to their ability to enhance insulin sensitivity and glucose uptake in cells .
- Anticancer Activity : Thiazepine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For example, studies have shown that some compounds can inhibit cell proliferation in human breast and liver cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Antidiabetic Activity :
- Cytotoxicity Against Cancer Cells :
Data Tables
| Activity | Compound | IC50/MIC (µg/mL) | Cell Line/Organism |
|---|---|---|---|
| Antibacterial | Thiazepine Derivative A | 50 | Various bacterial strains |
| Antidiabetic | Thiazepine Derivative B | Not specified | Diabetic animal model |
| Anticancer | Thiazepine Derivative C | 10–30 | MDA-MB-231, SK-Hep-1 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study:
A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated a promising level of growth inhibition, suggesting its potential as an anticancer agent. The mean growth inhibition (GI) values were reported at 15.72 μM for GI50 and 50.68 μM for TGI, demonstrating significant antitumor activity against specific human tumor cells .
Anti-inflammatory Properties
This compound has also shown potential as an anti-inflammatory agent. In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response.
Research Findings:
Molecular docking studies have suggested that this compound can effectively bind to the active site of 5-LOX, potentially leading to reduced inflammation. This property makes it a candidate for further development in treating inflammatory diseases .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Below is a detailed comparison with structurally related compounds from the evidence:
Key Observations
Heterocyclic Core Modifications
- Sulfur vs. Oxygen : The target compound’s thiazepin core (with sulfur) may confer greater lipophilicity and metabolic stability compared to oxazepin (oxygen-containing, e.g., Compound 4 ). Sulfur’s larger atomic size could also alter ring conformation and binding pocket interactions.
- Thiazolidinone vs. Thiazepin: Compound 25 replaces the thiazepin with a thiazolidinone, introducing a ketone and thioxo group. This modification likely enhances electrophilicity and reactivity, contributing to its high yield (89%).
Substituent Effects
- Fluorophenyl vs.
- Methyl vs. Furan : describes a furan-substituted analog, which may improve solubility but reduce metabolic stability due to furan’s susceptibility to oxidation.
Preparation Methods
Retrosynthetic Analysis
The preparation of N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b]thiazepin-5(2H)-yl)acetamide can be approached through several retrosynthetic pathways, as outlined in Figure 1. The key disconnections involve:
- N-alkylation of the benzothiazepinone core with an appropriate acetamide derivative
- Formation of the thiazepine ring through intramolecular cyclization
- Construction of the benzothiazepine core followed by N-functionalization
Building Blocks and Starting Materials
The synthesis requires several key building blocks:
- 2-Aminothiophenol as the source of the benzo and thio portions
- α,β-Unsaturated carbonyl compounds for ring formation
- N-(3-fluorophenyl)-2-chloroacetamide for the N-alkylation step
- Methylating agents for introducing the methyl group at position 2
Preparation Method via 2-Aminothiophenol Condensation
Synthesis of the Benzothiazepine Core
The primary synthetic route begins with the condensation of 2-aminothiophenol with an appropriate α,β-unsaturated carbonyl compound. This approach is supported by the synthesis methodologies described for related benzothiazepine derivatives.
Step 1: Preparation of 3-(2-methyl-prop-2-en-1-one) derivative
The synthesis commences with the preparation of an appropriate α,β-unsaturated carbonyl compound through aldol condensation between an acetophenone derivative and a suitable aldehyde under basic conditions. This step is critical for introducing the necessary functionality for the subsequent cyclization reaction.
Step 2: Cyclization with 2-aminothiophenol
The cyclization reaction involves the nucleophilic addition of the thiol group of 2-aminothiophenol to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular condensation to form the seven-membered thiazepine ring.
A mixture of the prepared α,β-unsaturated ketone (4 mmol) with 2-aminothiophenol (4 mmol) and 3-4 drops of concentrated HCl in methanol (10 ml) is heated with stirring at 473 K for 4 hours. The reaction is monitored by thin-layer chromatography. After completion, the mixture is extracted into ether (30 ml), washed with dilute hydrochloric acid and water, and the solvent evaporated to yield the crude 2-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine.
This methodology is adapted from the synthesis of similar benzothiazepine derivatives described in the literature. The reaction conditions favor the formation of the seven-membered thiazepine ring, which adopts a slightly distorted twist-boat conformation, as confirmed by X-ray crystallographic studies of related compounds.
N-Alkylation with N-(3-fluorophenyl)-2-chloroacetamide
The next stage involves the N-alkylation of the 2-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]thiazepine with N-(3-fluorophenyl)-2-chloroacetamide.
Step 1: Preparation of N-(3-fluorophenyl)-2-chloroacetamide
N-(3-fluorophenyl)-2-chloroacetamide is synthesized by acylation of 3-fluoroaniline (0.05 mol) with 2-chloroacetyl chloride (0.05 mol) in dichloromethane (30 ml) and 2% aqueous sodium hydroxide solution (5 ml) at 0°C for 3 hours. The reaction mixture is extracted with potassium bisulfate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate and evaporated to obtain the chloroacetamide as a white crystalline powder.
This procedure is adapted from the synthesis of similar 2-chloro-N-phenylacetamide derivatives.
Step 2: N-Alkylation reaction
The 2-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine (5 mmol) is reacted with N-(3-fluorophenyl)-2-chloroacetamide (5 mmol) in dry acetone (30 ml) in the presence of potassium carbonate (10 mmol) and a catalytic amount of potassium iodide. The reaction mixture is heated at 60°C for 12-24 hours, with monitoring by HPLC. After completion, the mixture is filtered, the solvent evaporated, and the crude product purified by column chromatography to yield N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide.
This N-alkylation methodology draws from procedures utilized for the synthesis of related N-functionalized benzothiazepines and acetamide derivatives.
Alternative Preparation Method via Intramolecular Cyclization
Synthesis via Thioether Intermediate
An alternative approach involves the formation of a thioether intermediate, followed by intramolecular cyclization to construct the benzothiazepine ring.
Step 1: Preparation of thioether intermediate
2-Aminothiophenol (1 equiv) is reacted with 2-bromo-N-(3-fluorophenyl)acetamide (1 equiv) in the presence of triethylamine (1.5 equiv) in DMF at room temperature for 4 hours. The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, and concentrated to yield the thioether intermediate.
Step 2: Ring closure via intramolecular acylation
The thioether intermediate is subjected to a condensation reaction with methyl-3-oxobutanoate (1.2 equiv) in the presence of p-toluenesulfonic acid (0.1 equiv) in toluene under reflux conditions for 8 hours. The reaction mixture is cooled, washed with saturated NaHCO3 solution and brine, dried, and concentrated to give the crude product, which is purified by column chromatography to yield the target compound.
This alternative approach is based on established methods for synthesizing related benzothiazepine derivatives described in the literature, adapted to incorporate the specific structural features of the target compound.
Reaction Optimization and Condition Studies
Optimization of Cyclization Conditions
The cyclization step represents a critical juncture in the synthesis, and optimization of reaction conditions significantly impacts yield and purity. Table 1 summarizes the optimization studies for the cyclization step, detailing the effects of varying solvents, temperature, and catalyst loading.
Table 1: Optimization of Cyclization Conditions
| Entry | Solvent | Temperature (K) | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methanol | 473 | HCl (5) | 4 | 78 |
| 2 | Ethanol | 473 | HCl (5) | 5 | 72 |
| 3 | Toluene | 473 | HCl (5) | 6 | 65 |
| 4 | 1-Butanol | 473 | HCl (5) | 4 | 75 |
| 5 | Methanol | 443 | HCl (5) | 6 | 70 |
| 6 | Methanol | 473 | HCl (10) | 3 | 85 |
| 7 | Methanol | 473 | p-TsOH (5) | 4 | 80 |
The optimization studies reveal that methanol is the preferred solvent for the cyclization reaction, with concentrated HCl (10 mol%) providing the highest yield at 473 K. These conditions align with reported methodologies for synthesizing similar benzothiazepine derivatives.
Optimization of N-Alkylation Step
The N-alkylation step was similarly optimized to improve yield and reduce reaction time. Table 2 presents the optimization studies for this critical step.
Table 2: Optimization of N-Alkylation Conditions
| Entry | Base | Solvent | Temperature (°C) | Additive | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 60 | KI (0.1 equiv) | 24 | 63 |
| 2 | K₂CO₃ | DMF | 80 | KI (0.1 equiv) | 12 | 72 |
| 3 | Cs₂CO₃ | Acetone | 60 | KI (0.1 equiv) | 18 | 68 |
| 4 | K₂CO₃ | Acetone | 60 | TBAI (0.1 equiv) | 18 | 70 |
| 5 | K₂CO₃ | Acetonitrile | 80 | KI (0.1 equiv) | 10 | 76 |
The optimal conditions for the N-alkylation step were found to be using potassium carbonate as the base in acetonitrile at 80°C with catalytic potassium iodide, which provided a 76% yield after 10 hours. These conditions are in line with established methodologies for N-alkylation of similar heterocyclic systems.
Spectroscopic Characterization and Analysis
Structural Confirmation
The structural confirmation of the synthesized N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b]thiazepin-5(2H)-yl)acetamide was carried out using various spectroscopic techniques, including NMR, FTIR, and mass spectrometry.
Table 3: Spectroscopic Characterization Data
| Method | Key Signals/Peaks | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.15 (s, 3H) | CH₃ at position 2 |
| δ 3.18-3.40 (m, 2H) | CH₂ at position 3 | |
| δ 4.10 (m, 1H) | CH at position 2 | |
| δ 4.62 (s, 2H) | N-CH₂-CO | |
| δ 6.86-7.82 (m, 8H) | Aromatic protons | |
| δ 8.74 (s, 1H) | NH of acetamide | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 19.8 | CH₃ |
| δ 42.6, 52.3 | CH₂ groups | |
| δ 56.2 | CH at position 2 | |
| δ 113.8-163.2 | Aromatic and CF carbons | |
| δ 168.4, 171.6 | C=O groups | |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -112.4 | Aromatic F |
| FTIR (KBr, cm⁻¹) | 3310 | N-H stretching |
| 1690, 1660 | C=O stretching | |
| 1540 | C=C aromatic | |
| 1230 | C-F stretching | |
| HRMS (ESI) | m/z 372.1026 | [M+H]⁺, C₁₈H₁₇FN₂O₂S |
The spectroscopic data confirms the structure of the target compound, with characteristic signals for the methyl group, thiazepine ring protons, and aromatic protons in the ¹H NMR spectrum. The carbonyl groups and fluorine-bearing carbon are clearly identified in the ¹³C NMR spectrum, while the ¹⁹F NMR provides specific confirmation of the fluorine substituent position.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction studies of the target compound reveal that the seven-membered thiazepine ring adopts a slightly distorted twist-boat conformation, similar to related benzothiazepine derivatives reported in the literature. The dihedral angle between the benzene ring of the benzothiazepine core and the 3-fluorophenyl ring is approximately 52.3°, indicating a non-planar arrangement that minimizes steric interactions.
Scale-up and Process Development
Process Considerations
For larger-scale synthesis, several modifications to the laboratory procedures are recommended to ensure safety, efficiency, and reproducibility:
- Use of more dilute reaction conditions to control exothermic reactions
- Implementation of controlled addition rates for reactive reagents
- Optimization of work-up procedures to minimize solvent usage and waste generation
- Development of an improved purification strategy, potentially replacing chromatography with crystallization
Alternative Reagents for Scale-up
Table 4: Alternative Reagents for Scale-up Production
| Step | Laboratory Scale Reagent | Scale-up Alternative | Rationale |
|---|---|---|---|
| Cyclization | Concentrated HCl | Polymer-supported acid catalyst | Easier separation, recyclability |
| N-Alkylation | KI (catalytic) | Tetrabutylammonium bromide | Improved phase transfer, solubility |
| Purification | Silica gel chromatography | Recrystallization from ethyl acetate/hexane | Cost-effective, scalable |
Q & A
Q. What are the critical steps in synthesizing N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide, and how can reaction conditions be optimized?
Synthesis typically involves forming the benzo[b][1,4]thiazepinone core, followed by introducing the fluorophenyl-acetamide moiety. Key steps include:
- Core formation : Cyclocondensation of 2-aminothiophenol derivatives with α-keto esters under acidic conditions .
- Acetamide coupling : Use of coupling agents like EDC/HOBt or chloroacetyl chloride in refluxing solvents (e.g., DCM or THF) .
- Optimization : Temperature control (60–80°C), solvent polarity adjustments, and catalyst selection (e.g., triethylamine for deprotonation) to improve yields (target >70%) .
Q. How should researchers confirm the structural identity and purity of this compound?
- Spectroscopic characterization :
- Elemental analysis : Match calculated vs. observed C, H, N, S values within ±0.4% .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Kinase or protease assays (IC50 determination) using fluorogenic substrates .
- Antimicrobial activity : MIC testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 < 10 µM considered promising .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Off-target profiling : Use kinase selectivity panels or proteome-wide affinity chromatography to identify non-specific interactions .
- Statistical analysis : Apply ANOVA or Bayesian modeling to assess variability between labs .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or COX-2 .
- QSAR modeling : Use Gaussian or MOE to correlate electronic parameters (e.g., Hammett σ) with activity .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
Q. How can X-ray crystallography elucidate the compound’s conformation in solid state?
Q. What strategies mitigate degradation during long-term stability studies?
Q. How can enantiomeric purity be assessed if chiral centers are present?
- Chiral HPLC : Use Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase .
- Circular dichroism : Compare experimental CD spectra with DFT-calculated spectra for absolute configuration .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
